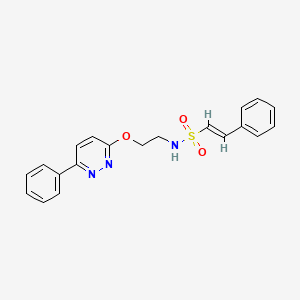

![molecular formula C13H10BrFN2O3 B2654551 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol CAS No. 868256-48-8](/img/structure/B2654551.png)

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

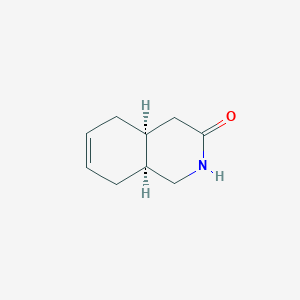

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is a chemical compound with the linear formula C13H10BrFN2O3 . It has a molecular weight of 341.139 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is defined by its linear formula C13H10BrFN2O3 . The average mass of the molecule is 341.133 Da .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Compounds incorporating bromo, fluoro, and nitro groups, akin to the molecular structure of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol, have been synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, often surpassing that of reference drugs, showcasing their potential as novel antimicrobial agents (Liaras et al., 2011).

Organic Synthesis

The molecule's structural components are instrumental in organic synthesis. For example, 2-Fluoro-4-bromobiphenyl, sharing similar halogenated features, is a key intermediate in synthesizing anti-inflammatory and analgesic compounds. This highlights the role of such halogenated compounds in pharmaceutical manufacturing, providing a practical synthesis route that could be adapted for producing related molecules (Qiu et al., 2009).

Nitration Reactions

The presence of bromo and nitro groups facilitates nitration reactions, which are crucial in organic chemistry for adding nitro groups to aromatic rings. This process is essential for creating a wide range of chemicals, from explosives to pharmaceuticals. Studies on the nitration of chloro- and bromo-benzenes, including those with methyl derivatives, have shown high ortho-directing trends, demonstrating the influence of substituents on reaction outcomes (Suzuki & Mori, 1994).

Sensing Applications

Compounds structurally related to 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol have been used as sensors for detecting ions in aqueous media. For instance, derivatives of 2-aminobenzothiazoles have been synthesized and demonstrated to act as sensitive and selective sensors for cyanide ions, with significant implications for environmental monitoring and safety (Elsafy et al., 2018).

Liquid Crystalline Properties

The study of liquid-crystalline properties of compounds containing alkyl, bromo, and nitro substituents sheds light on the molecular interactions and phase behaviors of such materials. These properties are critical for developing advanced materials used in displays, sensors, and other technologies (Okamoto et al., 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-[(4-fluoro-3-nitroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O3/c14-9-1-4-13(18)8(5-9)7-16-10-2-3-11(15)12(6-10)17(19)20/h1-6,16,18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVKOPJNZMQEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid](/img/structure/B2654472.png)

![2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid](/img/structure/B2654473.png)

![N'-[3-(trifluoromethyl)-2-quinoxalinyl]-2-furohydrazide](/img/structure/B2654474.png)

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-((2-(2-methoxyphenoxy)ethyl)amino)-2-oxoethyl)acetamide](/img/structure/B2654480.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)

![N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2654486.png)

![N-(4-fluorophenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2654489.png)

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)